2-[(methylamino)methyl]propane-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
1936673-23-2 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-(methylaminomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-6-2-5(3-7)4-8/h5-8H,2-4H2,1H3 |
InChI Key |
XQQRDUJIAAHJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylamino Methyl Propane 1,3 Diol
Overview of Established Synthetic Routes to 2-[(methylamino)methyl]propane-1,3-diol
Established methods for synthesizing this compound and its precursors rely on fundamental organic transformations, including building the carbon backbone, introducing the amino functionality, and performing reductive amination.
Strategies Based on Propane-1,3-diol Scaffolding
A primary strategy involves constructing the propane-1,3-diol framework from simple precursors like malonic esters. Diethyl malonate serves as a versatile starting material for building the C3 backbone with functionality at the C2 position.
A plausible, multi-step sequence begins with diethyl malonate.
Introduction of a Functionalized Methyl Group: A Mannich-type reaction of diethyl malonate with formaldehyde (B43269) and a primary amine, such as benzylamine, introduces a substituted aminomethyl group at the C2 position.
Reduction of Ester Groups: The two ester groups of the resulting diethyl 2-(benzylaminomethyl)malonate are then reduced to hydroxyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄), forming N-benzyl-2-(aminomethyl)propane-1,3-diol.
Deprotection and Methylation: The benzyl (B1604629) protecting group is subsequently removed via catalytic hydrogenolysis, yielding the primary amine, 2-(aminomethyl)propane-1,3-diol (B3143514). nih.gov The final step involves selective N-methylation of this primary amine to afford the target compound, this compound.
Alternatively, syntheses starting with diethyl acetamidomalonate are well-documented for creating α-amino acid derivatives and can be adapted. orgsyn.org Alkylation of diethyl acetamidomalonate followed by reduction of the esters and hydrolysis of the amide provides a pathway to 2-substituted-2-aminopropane-1,3-diols.
Approaches Utilizing Amination Reactions at the C2 Position
These methods focus on introducing the nitrogen-containing group onto a pre-formed 2-substituted propane-1,3-diol skeleton. This can be achieved through nucleophilic substitution or by the reduction of other nitrogen-containing functional groups.
Nucleophilic Substitution: A robust route starts from 2-(hydroxymethyl)propane-1,3-diol (B1293952), which can be synthesized via the reduction of bis-(hydroxymethyl) acetaldehyde (B116499). google.com
Selective Protection: The 1,3-diol system is first protected, for example, as a benzylidene or isopropylidene acetal (B89532), to ensure that only the hydroxyl group on the C2-methyl substituent reacts.
Activation of the Hydroxyl Group: The free primary hydroxyl group is converted into a good leaving group, such as a tosylate (using tosyl chloride) or a bromide (using PBr₃ or CBr₄/PPh₃). The synthesis of related brominated compounds like 2,2-bis(bromomethyl)propane-1,3-diol from pentaerythritol (B129877) is a known industrial process. nih.gov
Introduction of the Amino Group: The activated intermediate is then treated with methylamine (B109427) (CH₃NH₂) in a nucleophilic substitution reaction to directly form the protected target compound. An alternative two-step process involves substitution with sodium azide (B81097) to form an azidomethyl intermediate, followed by reduction to a primary amine using a reagent like LiAlH₄ or catalytic hydrogenation, and subsequent N-methylation.
Deprotection: The final step involves the removal of the acetal protecting group under acidic conditions to yield this compound.
Reduction of a Nitro Group: Another established amination strategy is the reduction of a nitro group. While synthesis of the specific precursor 2-(nitromethyl)propane-1,3-diol is not widely reported, the reduction of related compounds like 2-bromo-2-nitro-propane-1,3-diol (Bronopol) to the corresponding amine using reagents like tin (Sn) and hydrochloric acid (HCl) is well-documented. nveo.orgnveo.org This method demonstrates that a nitro group at the C2 position of a propane-1,3-diol can be effectively converted to an amine, which could then be further functionalized.
Reductive Amination Pathways for this compound Synthesis
Reductive amination offers a highly efficient and direct route to amines from carbonyl compounds. organic-chemistry.org This pathway is one of the most convergent strategies for the synthesis of this compound.
The key steps are:
Precursor Synthesis: The synthesis requires the aldehyde precursor, 2-formylpropane-1,3-diol, or a protected version of it. The existence of related C2-carbonyl compounds like 1,3-dihydroxyacetone (B48652) dimer and bis-(hydroxymethyl) acetaldehyde suggests the feasibility of obtaining this starting material. google.comgoogle.com
Imine Formation and Reduction: The aldehyde is reacted with methylamine to form an intermediate imine (or enamine). This intermediate is reduced in situ to the target secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over a metal catalyst like palladium or nickel. organic-chemistry.orggoogle.com
This method can also be used to prepare the primary amine precursor, 2-(aminomethyl)propane-1,3-diol, by using ammonia (B1221849) instead of methylamine. The resulting primary amine can then be methylated using the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde to install the methyl group, yielding the final product. organic-chemistry.org
Novel Synthetic Approaches and Methodological Advancements for this compound
Modern synthetic chemistry seeks to improve efficiency through chemo-, regio-, and stereoselective methods. While specific novel syntheses for this compound are not prominent in the literature, general advancements in diol synthesis are applicable.
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is crucial when working with polyfunctional molecules like substituted propanediols. The primary challenge is to differentiate between the three hydroxyl groups of a precursor like 2-(hydroxymethyl)propane-1,3-diol or the two diol groups and the amine in the final product.
The use of protecting groups is the cornerstone of selective synthesis. As discussed in section 2.1.2, the 1,3-diol moiety can be selectively protected as a cyclic acetal (e.g., isopropylidene or benzylidene acetal). This strategy has been effectively used in the synthesis of functional cyclic carbonate monomers from 2-amino-1,3-propane diols, where the amino group is chemoselectively reacted while the diol is available for subsequent cyclization. rsc.org This approach leaves the C2-substituent's functional group as the sole reactive site for modification, such as conversion to the methylamino group.
Recent research has also focused on developing catalyst-free, one-pot reactions that proceed with high chemo- and regioselectivity under mild conditions, which could be applied to streamline the synthesis of complex molecules like the target diol. nih.gov
Asymmetric Synthesis of Chiral Analogs of this compound
The target molecule, this compound, is achiral. However, the development of synthetic routes to chiral analogs is of significant interest in medicinal chemistry and materials science. Chiral analogs could be created by introducing substituents at the C1, C3, or the aminomethyl carbon, rendering these positions stereogenic.
Several modern asymmetric strategies can be envisioned for this purpose:
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the chiral framework. youtube.com
Catalytic Asymmetric Reactions: This is a powerful method for creating stereocenters with high enantiomeric excess (ee).
Asymmetric Aldol Reactions: A new proline-derived organocatalyst has been used to synthesize chiral 1,3-keto alcohols with excellent enantioselectivity (>99% ee). Subsequent asymmetric reduction of the ketone provides access to enantiomerically pure chiral 1,3-diols. nih.gov This two-step process could be adapted to produce chiral precursors for the target structure.
Asymmetric Dihydroxylation/Hydration: The Sharpless asymmetric dihydroxylation is a well-established method for creating chiral diols from alkenes. youtube.com More advanced iterative hydration strategies, combining asymmetric dihydroxylation with other catalytic steps, have been developed for the de novo synthesis of 2-substituted syn-1,3-diols with high control over both enantioselectivity (up to 97% ee) and diastereoselectivity. acs.orgacs.org
These advanced methodologies provide a clear roadmap for the synthesis of specific stereoisomers of substituted propane-1,3-diols, which could be readily applied to produce chiral analogs of this compound.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of amino alcohols is a key focus of modern chemical manufacturing, aiming to reduce environmental impact and improve safety.
One of the foremost green strategies is the use of biocatalysis. Engineered enzyme cascades have been developed for the selective conversion of diols to amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org This enzymatic approach can replace traditional chemical methods that often rely on transition-metal catalysts, high temperatures, and flammable reagents. rsc.org By engineering the rate-limiting enzymes, such as amino-alcohol dehydrogenase (AmDH), researchers have achieved significant increases in production efficiency and selectivity, reaching up to 99%. rsc.org
Another cornerstone of green synthesis is maximizing atom economy. The N-methylation of amines using methanol (B129727) as a C1 source exemplifies this principle. nih.gov This "borrowing hydrogen" method, often catalyzed by ruthenium or iridium complexes, uses an accessible and less toxic methyl source compared to traditional alkylating agents like methyl halides. nih.govnih.gov The reaction is highly atom-economical, with water being the only theoretical byproduct. nih.gov
The choice of solvent is also critical. Efforts are continuously made to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. greentech.frnih.gov Water, being the solvent of biosynthesis, is the most desirable green solvent, and methods for conducting reactions like aminolysis and peptide coupling in aqueous media are increasingly being developed. greentech.frorganic-chemistry.org
Optimizing Reaction Conditions and Yields for this compound Synthesis
A primary method for synthesizing this compound is the reductive amination of 2-amino-2-methyl-1,3-propanediol (B94268) with formaldehyde. This process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the target secondary amine. sigmaaldrich.com The optimization of this reaction is crucial for maximizing yield and purity.
Key parameters for optimization include the choice of reducing agent, solvent, temperature, and the stoichiometry of the reactants. The reactivity of the amine and carbonyl compound, along with the specific reducing agent, dictates the ideal conditions. sigmaaldrich.com For instance, sodium triacetoxyborohydride (STAB) is a mild and selective reagent often used for reductive aminations, while sodium borohydride (B1222165) may require pH control to avoid reduction of the starting carbonyl group. wikipedia.orgorganic-chemistry.org
The table below illustrates the effect of different reducing agents commonly used in reductive amination, a reaction central to the synthesis of the target compound.
| Reducing Agent | Typical Substrates | Common Solvents | Key Advantages | Considerations |
|---|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Wide range of aldehydes and ketones with primary/secondary amines | DCE, THF, EtOAc | Mild, high selectivity for iminium ions, tolerant of many functional groups. organic-chemistry.org | Moisture sensitive; liberates acetic acid. |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes and ketones | Methanol, Ethanol | Stable in weakly acidic conditions, allowing for in-situ imine formation and reduction. sigmaaldrich.comwikipedia.org | Highly toxic (cyanide); pH control is critical for selectivity. |
| Sodium Borohydride (NaBH₄) | Aldehydes and ketones | Methanol, Ethanol | Inexpensive and readily available. organic-chemistry.org | Can reduce the starting carbonyl; often requires a two-step process or careful pH control. organic-chemistry.org |
| H₂ with Metal Catalyst (e.g., Pd/C) | Wide range of carbonyls and amines | Methanol, Ethanol, Ethyl Acetate (B1210297) | High atom economy; clean workup. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. wikipedia.org |
Catalytic Systems in this compound Production
Catalysis is fundamental to the efficient and selective synthesis of this compound. Catalytic systems for the required N-methylation can be broadly categorized into those for direct reductive amination and those employing borrowing hydrogen or transfer hydrogenation methodologies.
In direct reductive amination, heterogeneous catalysts like palladium on carbon (Pd/C) or nickel-based catalysts are widely used in conjunction with hydrogen gas. wikipedia.org These systems are effective but often require high-pressure hydrogenation equipment. wikipedia.org
More recently, homogeneous transition-metal catalysts have gained prominence due to their high activity and selectivity under milder conditions. Iridium and Ruthenium complexes, in particular, are highly effective for N-alkylation reactions. nih.govnih.gov These catalysts can facilitate the N-methylation of amines using methanol as the C1 source through a "borrowing hydrogen" mechanism. nih.gov This process involves the temporary oxidation of the alcohol (methanol) to an aldehyde, condensation with the amine, and subsequent reduction of the imine intermediate, all mediated by the same metal complex. This approach is highly efficient and environmentally friendly as it avoids stoichiometric inorganic reagents. nih.gov Leuckart-type reactions, using formic acid or its salts as the hydrogen source, can also be catalyzed by complexes of rhodium and iridium. mdpi.com
The following table summarizes various catalytic systems applicable to the N-methylation of amines.
| Catalyst System | Reaction Type | Methyl Source | Key Features |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / Ligand | Borrowing Hydrogen | Methanol | High atom economy; often requires a base (e.g., Cs₂CO₃); operates at elevated temperatures (e.g., 140 °C). nih.gov |
| NHC-Ir(III) Complexes | Borrowing Hydrogen | Methanol | Effective for N-alkylation of various amines with alcohols; typically requires a base like KOtBu. nih.gov |
| Pd/C with H₂ | Catalytic Hydrogenation | Formaldehyde | Standard, robust method; requires pressurized hydrogen gas. researchgate.net |
| [Cp*RhCl₂]₂ | Transfer Hydrogenation | Ammonium Formate (B1220265) | Uses formate as both nitrogen and hydrogen source for reductive amination to primary amines, adaptable for methylation. mdpi.com |
| InCl₃ / Et₃SiH | Reductive Amination | Formaldehyde | Highly chemoselective; uses a silane (B1218182) as the reductant and tolerates various functional groups. organic-chemistry.org |
Influence of Solvent Systems on this compound Synthesis
The choice of solvent significantly impacts the rate, yield, and selectivity of the synthesis of this compound, particularly in the key reductive amination step. The solvent must be ableto solubilize the reactants (AMPD, formaldehyde) and reagents, while not interfering with the reaction.
Historically, halogenated solvents such as 1,2-dichloroethane (B1671644) (DCE) have been widely used for reductive aminations mediated by borohydride reagents, as they often provide excellent yields. researchgate.net However, due to their environmental and health concerns, there is a strong drive to replace them with greener alternatives.
Recent studies have evaluated a range of more environmentally benign solvents. Polar aprotic solvents are generally found to be suitable for this type of transformation. researchgate.net Ethyl acetate (EtOAc) has emerged as a broadly comparable solvent to DCE for reactions using sodium triacetoxyborohydride. researchgate.net Other viable alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), dimethyl carbonate, and alcohols like methanol or ethanol, especially when using catalysts like Pd/C or sodium borohydride. organic-chemistry.orgresearchgate.net The use of water as a solvent is the ultimate green objective, and some aminolysis reactions have been successfully performed in water without any catalyst. organic-chemistry.org
The table below provides a comparison of solvents for reductive amination processes.
| Solvent | Greenness Classification | Performance in Reductive Amination | Comments |
|---|---|---|---|
| 1,2-Dichloroethane (DCE) | Hazardous/Undesirable | Often provides high yields; historically a benchmark solvent. researchgate.net | Carcinogenic, environmentally persistent; actively being replaced. |
| Ethyl Acetate (EtOAc) | Recommended | Broadly comparable performance to DCE in many cases. researchgate.net | Good green alternative, readily available, lower toxicity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | A viable alternative to traditional ethers like THF and chlorinated solvents. researchgate.net | Derived from renewable resources, higher boiling point than THF. |
| Methanol (MeOH) | Usable | Commonly used, especially in catalytic hydrogenations and with NaBH₄/NaBH₃CN. organic-chemistry.org | Can sometimes participate in side reactions (e.g., acetal formation). |
| Water (H₂O) | Highly Recommended | Ideal green solvent; used in some enzymatic and catalyst-free aminolysis reactions. organic-chemistry.org | Solubility of organic reactants can be a challenge; may affect reagent stability. |
Process Intensification for Large-Scale Synthesis of this compound
For the large-scale industrial production of this compound, process intensification offers a transformative approach to enhance efficiency, safety, and sustainability while reducing costs. pharmafeatures.comnumberanalytics.com This strategy involves moving from traditional, large-volume batch reactors to smaller, more efficient continuous manufacturing systems, often employing flow chemistry. pharmasalmanac.com
Continuous flow reactors provide superior control over critical process parameters such as temperature, pressure, and mixing. pharmasalmanac.com For exothermic reactions like hydrogenation, the high surface-area-to-volume ratio of flow reactors allows for rapid heat removal, preventing thermal runaways and improving safety. pharmasalmanac.com This precise control often leads to higher yields and selectivities by minimizing the formation of unwanted side products. pharmasalmanac.com
The table below contrasts traditional batch processing with intensified continuous processing for a typical pharmaceutical synthesis.
| Parameter | Batch Processing | Continuous (Flow) Processing |
|---|---|---|
| Scale-Up | Challenging; heat/mass transfer issues. pharmasalmanac.com | Simpler; achieved by running the process for a longer duration ("scaling out"). pharmasalmanac.com |
| Safety | Higher risk with large volumes of hazardous materials and exotherms. pharmasalmanac.com | Inherently safer due to small reactor volumes and superior heat control. pharmasalmanac.com |
| Process Control | Variable; difficult to maintain homogeneity. | Precise control over temperature, pressure, and residence time. numberanalytics.com |
| Yield & Purity | Often lower due to side reactions and hotspots. | Generally higher and more consistent product quality. numberanalytics.com |
| Footprint & Cost | Large equipment, high capital expenditure. pharmasalmanac.com | Smaller equipment, potentially lower capital and operating costs. pharmasalmanac.com |
Chemical Reactivity and Reaction Mechanisms of 2 Methylamino Methyl Propane 1,3 Diol
Reactions Involving the Hydroxyl Groups of 2-[(methylamino)methyl]propane-1,3-diol
The two primary hydroxyl groups in this compound are susceptible to reactions typical of alcohols, including esterification, etherification, cyclization, oxidation, and reduction.
Esterification: The hydroxyl groups can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. The reaction with fatty acids, for example, can be catalyzed by acids or bases. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common for the esterification of fatty acids with alcohols. mdpi.com The process typically involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reaction of amino alcohols with fatty acids can sometimes lead to the formation of both amides and esters, with the relative amounts depending on the reaction conditions. nih.govrsc.org
Etherification: Etherification of the hydroxyl groups can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Another approach is the acid-catalyzed etherification using other alcohols. For instance, the etherification of hydroxyl compounds to methyl ethers can be accomplished using 1,2-dimethoxyethane (B42094) in the presence of an acid catalyst like H₃PW₁₂O₄₀. rsc.org
A summary of representative esterification and etherification reaction parameters for similar amino alcohols is presented in the table below.
| Reaction Type | Reagents | Catalyst | Solvent | Temperature (°C) | Product Type | Reference |
| Esterification | Fatty Acid | Acid Clay (KSF/0) | - | 150 | Fatty Acid Ester | mdpi.com |
| Esterification | Stearic Acid | - (Thermal) | Hydrocarbon Oil | >150 | Amido-ester | rsc.org |
| Etherification | 1,2-Dimethoxyethane | H₃PW₁₂O₄₀ | - | Not Specified | Methyl Ether | rsc.org |
The presence of both hydroxyl and amino functionalities in a 1,3-relationship allows for intramolecular cyclization reactions to form six-membered heterocyclic rings. These reactions are often stereoselective and can be used to synthesize a variety of important cyclic compounds. beilstein-journals.org
Starting from 2-amino-1,3-propane diols, functional cyclic carbonate monomers can be synthesized through a two-step strategy involving the chemoselective reaction of the amino group followed by intramolecular cyclization of the diol. rsc.org Another important class of heterocycles, oxazines, can also be synthesized from aminodiols. For example, the reaction of amidoximes with alkyl 2-halocarboxylates can yield 1,2,4-oxadiazin-5(6H)-ones. mdpi.comnih.gov Furthermore, intramolecular cyclization of 1-amino-3-alkyn-2-ols, which are structurally related to aminodiols, can be catalyzed by gold(I) complexes to produce substituted pyrroles. acs.org
| Starting Material | Reagents/Catalyst | Product | Reference |
| 2-Amino-1,3-propane diol | Electrophiles, then cyclization | Functional cyclic carbonate | rsc.org |
| Pinane-based 2-amino-1,3-diol | Formaldehyde (B43269) or Benzaldehyde (B42025) | Pinane-condensed oxazolidine | beilstein-journals.org |
| Amidoxime | Alkyl 2-halocarboxylate | 1,2,4-Oxadiazin-5(6H)-one | mdpi.comnih.gov |
| 1-Amino-3-alkyn-2-ol | (Ph₃P)AuCl/AgOTf | Substituted pyrrole | acs.org |
Oxidation: The primary alcohol groups of this compound can be oxidized to aldehydes or carboxylic acids using various oxidizing agents. The specific product depends on the strength of the oxidizing agent and the reaction conditions. The metabolic N-oxidation of arylamines is a known biotransformation pathway. nih.gov
Reactions Involving the Methylamino Group of this compound
The secondary amine functionality in this compound is a nucleophilic center and can readily participate in alkylation, acylation, and the formation of amides and carbamates.
Alkylation: The nitrogen atom of the methylamino group can be alkylated using alkyl halides or through reductive amination. Reductive alkylation of primary and secondary amines can be conveniently carried out using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) without the need for a catalyst. organic-chemistry.org Direct N-alkylation of amino-azoles with alcohols can also be achieved using an iridium complex as a catalyst. rsc.org
Acylation: Acylation of the amine can be accomplished by reacting it with acyl chlorides or acid anhydrides to form amides. This reaction is often highly selective for the amino group over the hydroxyl groups, especially under controlled conditions. google.com The Schotten-Baumann method, which involves the use of an acyl chloride in the presence of a base, is a classic example of N-acylation. researchgate.net The reaction of acid chlorides with amines is a fundamental method for forming N-substituted amides. youtube.com
Amide Formation: Besides acylation with acyl chlorides, amides can be synthesized through the reaction of the amine with carboxylic acids, often activated in situ. The amidation of unprotected amino acids can be achieved using Lewis acid catalysts. nih.gov The synthesis of amides from substituted anilines and amino acid esters is also a common procedure. sphinxsai.com
Carbamate Formation: The methylamino group can react with various reagents to form carbamates. A common method involves the reaction of the amine with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org Carbamates can also be synthesized from the reaction of amines with chloroformates or via the Curtius rearrangement of acyl azides in the presence of an alcohol. wikipedia.org The formation of carbamates from amino groups and carbon dioxide is a reversible process, and the equilibrium constant for this reaction has been studied for compounds like sisomicin. nih.gov
| Reaction Type | Reagents | Product | Key Features/Catalyst | Reference |
| N-Alkylation | Aldehyde/Ketone | Alkylated Amine | Sodium Borohydride in TFE | organic-chemistry.org |
| N-Alkylation | Alcohol | Alkylated Amine | Iridium Complex | rsc.org |
| N-Acylation | Acyl Chloride | Amide | Schotten-Baumann conditions | researchgate.net |
| Amide Formation | Carboxylic Acid | Amide | Lewis Acid Catalyst (e.g., B(OCH₂CF₃)₃) | nih.gov |
| Carbamate Formation | CO₂, Alkyl Halide | Carbamate | Cesium Carbonate | organic-chemistry.org |
| Carbamate Formation | Chloroformate | Carbamate | - | wikipedia.org |
Intermolecular and Intramolecular Interactions of this compound
Hydrogen Bonding Networks in Solution and Solid State
The structure and properties of this compound are heavily influenced by hydrogen bonding. The molecule possesses three hydrogen bond donor sites (the two hydroxyl groups and the secondary amine) and three acceptor sites (the two oxygen atoms and the nitrogen atom). sigmaaldrich.com This allows for the formation of extensive intermolecular and potentially intramolecular hydrogen bonding networks.
In the solid state, it is expected that these molecules would arrange in a three-dimensional network where the hydroxyl and amino groups of one molecule interact with those of neighboring molecules. Such networks are observed in the crystal structures of similar diols. For example, the crystal structure of diarylacetylenediols reveals a 3D hydrogen-bonded network where all hydroxyl groups participate in hydrogen bonding. nih.gov The specific arrangement would aim to maximize the number and strength of these interactions, leading to a stable crystalline lattice.
In solution, the extent and nature of hydrogen bonding would depend on the solvent. In protic solvents like water, the molecule would act as both a hydrogen bond donor and acceptor, interacting with the solvent molecules. In aprotic solvents, intramolecular hydrogen bonding between the hydroxyl groups and the amino group might become more significant. Studies on other diols, such as 1,2-ethanediol (B42446) and propane-1,2-diol, have shown the presence of intramolecular hydrogen bonds, which affect their conformational preferences. researchgate.net The formation of five or six-membered rings through intramolecular hydrogen bonding is a common feature in such molecules. For this compound, an intramolecular hydrogen bond could form between one of the hydroxyl groups and the nitrogen atom, or between the two hydroxyl groups.
Protonation Equilibria and Acid-Base Behavior
The presence of a secondary amino group and two hydroxyl groups imparts both basic and acidic properties to this compound. The amino group is basic and can be protonated in acidic conditions, while the hydroxyl groups are weakly acidic and can be deprotonated in strongly basic conditions.
The protonation equilibrium for the amino group can be represented as: R-NH(CH₃) + H₂O ⇌ R-NH₂⁺(CH₃) + OH⁻
The hydroxyl groups are much weaker acids. Their pKa values are expected to be in the range of 14-16, similar to other alcohols. In the presence of a strong base, they can be deprotonated to form alkoxides. The study of proton equilibria in mixtures of water and propane-1,2-diol indicates that the presence of hydroxyl groups can influence the stability of the hydroxide (B78521) ion in solution. rsc.org
Conformational Analysis and Stereochemical Considerations
The molecule this compound has three rotatable bonds connecting the central carbon to the two hydroxymethyl groups and the methylaminomethyl group. Rotation around these bonds leads to various conformations. The relative energies of these conformers are determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding.
The central carbon atom in this compound is a prochiral center. If the two hydroxymethyl groups become chemically non-equivalent, for example upon coordination to a chiral center or in a chiral environment, this central carbon becomes a stereocenter.
Conformational analysis of similar small molecules provides insight into the likely preferred geometries. For instance, the rotational barrier in propane (B168953) is influenced by steric interactions between methyl and hydrogen groups. researchgate.net In this compound, steric repulsion between the hydroxymethyl groups and the methylaminomethyl group will play a significant role in determining the most stable conformations. Staggered conformations are generally of lower energy than eclipsed conformations.
Furthermore, intramolecular hydrogen bonding can stabilize certain conformations. A conformation that allows for the formation of a five or six-membered ring through a hydrogen bond between a hydroxyl group and the nitrogen atom, or between the two hydroxyl groups, would be of lower energy. Theoretical calculations on related molecules like cyclopropanol (B106826) have shown that the potential energy surface has distinct minima corresponding to different conformers. researchgate.net A similar complex conformational landscape is expected for this compound.
Derivatives and Analogs of 2 Methylamino Methyl Propane 1,3 Diol
Synthesis and Characterization of Structural Analogs
The synthesis of structural analogs of 2-[(methylamino)methyl]propane-1,3-diol allows for the fine-tuning of its chemical and physical properties.
A common modification involves altering the methyl group on the secondary amine. By substituting it with different alkyl chains, researchers can modulate properties such as basicity, steric hindrance, and solubility. For instance, the synthesis of N-ethyl or N-propyl analogs can be achieved through reductive amination of 2-(aminomethyl)propane-1,3-diol (B3143514) with the corresponding aldehyde.
A general synthetic route involves the reaction of 2-amino-1,3-propanediol (B45262) with an appropriate aldehyde or ketone, followed by reduction of the resulting imine or Schiff base. This approach provides access to a diverse range of N-substituted analogs. For example, the synthesis of 2-(dimethylamino)propane-1,3-diol (B1336442) has been documented, involving the reaction of 2-amino-1,3-propanediol with formaldehyde (B43269) and formic acid. chemicalbook.com
The characterization of these analogs typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity.
Table 1: Examples of N-Alkyl Analogs of 2-(aminomethyl)propane-1,3-diol
| Compound Name | Amine Substituent | Molecular Formula |
| 2-[(ethylamino)methyl]propane-1,3-diol | Ethyl | C6H15NO2 |
| 2-[(propylamino)methyl]propane-1,3-diol | Propyl | C7H17NO2 |
| 2-[(dimethylamino)methyl]propane-1,3-diol | Dimethyl | C5H13NO2 |
This table presents hypothetical examples for illustrative purposes, as specific research findings on these exact analogs were not available in the search results.
Altering the propane-1,3-diol backbone is another strategy to create structural analogs. This can involve extending the carbon chain, introducing branching, or incorporating cyclic structures. For example, the synthesis of a butane-1,4-diol analog would result in a molecule with increased flexibility.
One approach to modifying the backbone is to start from a different diol precursor. For instance, using a substituted propane-1,3-diol in the initial synthetic steps can lead to analogs with tailored properties. The synthesis of 2-methyl-1,3-propanediol (B1210203) from allyl alcohol is a known industrial process, highlighting the feasibility of creating substituted diol backbones. google.com
The introduction of additional functional groups onto the this compound scaffold can impart new chemical reactivity and properties. For example, the incorporation of a carboxylic acid group would create an amphoteric molecule with both acidic and basic centers.
A versatile strategy for introducing functional groups is through the reaction of the amino group with various electrophiles. rsc.org This allows for the installation of amides, ureas, and other functionalities. For instance, acylation of the amino group can be achieved using acid chlorides or anhydrides.
In one study, 2-amino-1,3-propanediol derivatives were used as a platform for synthesizing functional cyclic carbonate monomers. rsc.org The amino group was first reacted with a variety of electrophiles to introduce different functional groups before cyclization. rsc.org This demonstrates the potential to create a library of functionalized analogs from a common precursor.
Table 2: Potential Functionalized Derivatives
| Derivative Type | Incorporated Functional Group | Potential Application |
| Amide Derivative | Carboxamide | Polymer precursor |
| Urea Derivative | Urea | Hydrogen bonding motifs |
| Sulfonamide Derivative | Sulfonamide | Biologically active compounds |
This table provides illustrative examples of potential derivatives.
Macrocyclic and Polymeric Derivatives of this compound
The bifunctional nature of this compound, with its two hydroxyl groups, makes it an excellent monomer for the synthesis of polymers and macrocycles.
Polycondensation reactions utilizing the diol functionality of this compound can lead to the formation of polyesters and polyurethanes. The presence of the methylamino group along the polymer backbone can influence the polymer's properties, such as its hydrophilicity and ability to coordinate with metal ions.
The synthesis of polyesters can be achieved by reacting the diol with a dicarboxylic acid or its derivative. Similarly, polyurethanes can be prepared through the reaction of the diol with a diisocyanate. For example, polyurethanes have been synthesized from similar diols like 2,2-bis(azidomethyl)propane-1,3-diol and 2,2-dinitropropane-1,3-diol (B1619563) with diisocyanates. researchgate.net
Ring-opening polymerization of cyclic monomers derived from 2-amino-1,3-propanediols is another effective strategy to produce well-defined polymers. rsc.org This approach allows for good control over the polymer's molecular weight and architecture. rsc.org
The field of porous materials has seen significant advancements with the development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comresearchgate.netresearchgate.net These materials are constructed from molecular building blocks that self-assemble into extended, crystalline networks.
While direct use of this compound as a primary building block in reported MOFs and COFs is not extensively documented in the provided search results, its derivatives hold potential. The amine and diol functionalities can serve as coordination sites for metal ions in MOFs or as reactive groups for forming covalent linkages in COFs. mdpi.comresearchgate.net
The general principle of COF synthesis involves the condensation reaction between multifunctional monomers to form a porous, crystalline polymer network. researchgate.net For instance, imine-based COFs are formed by the condensation of polyamines with polyaldehydes. mdpi.com Derivatives of this compound, appropriately functionalized, could potentially be used as the amine or alcohol component in such reactions. The synthesis of COFs often involves solvothermal methods, where the reactants are heated in a sealed vessel to promote crystallization. bcu.ac.uk
The inherent functionality of the this compound scaffold makes it a promising candidate for the design of novel porous materials with tailored pore environments and chemical properties.
Chiral Derivatives and their Stereoselective Applications
The creation of chiral derivatives from the achiral this compound backbone is a key strategy for its application in asymmetric synthesis. By introducing chiral substituents or by coordinating the molecule to a chiral auxiliary, it is possible to generate catalysts and ligands that can induce enantioselectivity in a variety of chemical transformations. These chiral derivatives are of significant interest in the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer compounds is often crucial.
One of the prominent applications of chiral aminodiols is as catalysts or ligands in stereoselective reactions. Research into analogous chiral aminodiol structures has demonstrated their effectiveness in asymmetric synthesis. For instance, a library of regioisomeric monoterpene-based aminodiols has been synthesized and successfully employed as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes. nih.gov This reaction is a benchmark for testing the efficacy of new chiral ligands.
In these studies, the aminodiol catalysts were prepared from readily available chiral starting materials, such as (-)-(S)-perillaldehyde. The synthetic route involved reductive amination to introduce the amino group, followed by dihydroxylation to install the diol functionality. This approach yields a variety of diastereomeric and regioisomeric aminodiols, which can then be screened for their catalytic activity and stereoselectivity.
The performance of these chiral aminodiol catalysts in the addition of diethylzinc to benzaldehyde (B42025) has been systematically evaluated. The results indicate that the structure of the aminodiol, including its stereochemistry and the nature of the substituents on the nitrogen atom, plays a crucial role in determining both the yield and the enantiomeric excess (ee) of the resulting chiral alcohol.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Aminodiol Derivatives
| Catalyst | Product Enantiomeric Excess (ee, %) | Selectivity |
| 7a | 68 | S |
| 10a | 94 | R |
| 11a | Moderate | R |
Data sourced from a study on monoterpene-based aminodiols, analogous to derivatives of this compound. nih.gov
Interestingly, diastereomeric aminodiol catalysts can lead to the formation of opposite enantiomers of the product, highlighting the subtle yet profound influence of the catalyst's three-dimensional structure on the transition state of the reaction. nih.gov For example, catalyst 7a provided the (S)-enantiomer of the product with 68% ee, whereas the N-benzyl derivative 10a yielded the (R)-enantiomer with an excellent 94% ee. nih.gov
The development of new strategies for the synthesis of chiral 1,3-diols with high enantiomeric purity is an active area of research. These chiral diols are not only valuable as final products but also serve as precursors for chiral ligands in asymmetric catalysis. nih.gov The synthesis of chiral bipyridine-diol ligands and their application in iron(II)-catalyzed asymmetric reactions further underscores the potential of chiral diol derivatives in stereoselective transformations. rsc.org
While direct studies on the chiral derivatives of this compound and their stereoselective applications are not extensively documented in publicly available literature, the principles established with analogous chiral aminodiols provide a strong foundation for future research in this area. The modular nature of the this compound scaffold makes it an attractive candidate for the development of novel chiral ligands and organocatalysts for a wide range of asymmetric reactions.
Computational and Theoretical Studies on 2 Methylamino Methyl Propane 1,3 Diol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[(methylamino)methyl]propane-1,3-diol, such studies would elucidate its stability, reactivity, and electronic characteristics.
Frontier Molecular Orbital Analysis
A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of molecular stability.
As of now, specific data from frontier molecular orbital analysis for this compound, including the energies of its HOMO, LUMO, and the resulting energy gap, are not available in published literature. Future computational work, likely employing Density Functional Theory (DFT) methods, would be required to determine these values.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Calculated Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Note: This table is for illustrative purposes and awaits data from future computational studies. |
Reaction Pathway Predictions and Transition State Analysis for this compound Reactions
Computational methods can be used to model the reaction pathways of this compound, for instance, in its synthesis or degradation. This involves mapping the potential energy surface of a reaction to identify the most likely mechanism. Transition state analysis is critical in this context to determine the energy barriers (activation energies) of proposed reaction steps.
Detailed computational studies, including the identification of transition state geometries and their corresponding activation energies for reactions involving this compound, have not yet been reported.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their surroundings.
Solvation Effects on Conformation and Reactivity
The solvent environment can significantly influence the conformation and reactivity of a molecule like this compound, which has both hydrogen bond donor and acceptor sites. MD simulations can model how the molecule's structure and behavior change in different solvents, such as water or organic solvents.
Specific research detailing the solvation effects on the conformation and reactivity of this compound is not currently available.
Interactions with Other Chemical Species
MD simulations can also be employed to investigate the interactions of this compound with other chemical species, such as ions, polymers, or biological macromolecules. This would be particularly relevant for understanding its potential applications in various chemical systems. There is currently no published research on this specific topic.
Spectroscopic Property Predictions and Validation
Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.
For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra could be generated. However, at present, neither predicted nor experimentally validated spectroscopic data from computational studies are available in the scientific literature for this compound.
Theoretical NMR Chemical Shifts and Coupling Constants
No published studies containing theoretical calculations of NMR chemical shifts or coupling constants for this compound were identified.
Vibrational Frequency Analysis (IR and Raman)
A search for computational vibrational frequency analyses, including theoretical Infrared (IR) and Raman spectra for this compound, did not yield any specific research findings or data tables.
Electronic Absorption and Emission Spectra
There are no available theoretical studies on the electronic absorption or emission spectra of this compound.
Analytical Methodologies for Research on 2 Methylamino Methyl Propane 1,3 Diol and Its Derivatives
Spectroscopic Techniques in Advanced Structural Elucidation of 2-[(methylamino)methyl]propane-1,3-diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (2D techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, offers a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity within the molecule. For a molecule like this compound, which has several overlapping signals in a 1D NMR spectrum, 2D NMR is essential.
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing which protons are adjacent to each other. For instance, the protons on the hydroxymethyl groups (-CH₂OH) would show correlations to the proton on the central chiral carbon. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate the protons directly attached to carbon atoms, allowing for the assignment of the corresponding ¹³C signals. Further structural information can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connectivity between the methylamino group and the propanediol (B1597323) backbone.
Isotopic labeling, where ¹³C or ¹⁵N is incorporated into the molecule, can further enhance NMR studies by providing more sensitive and specific information about the labeled sites.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| N-CH ₃ | ~2.4 | ~35 | → C2, → N-C H₂ |
| NH | Variable | - | → N-CH₃, → N-CH₂, → C2 |
| N-CH ₂ | ~2.7 | ~55 | → C2, → N-CH₃ |
| C1-H ₂OH | ~3.6 | ~65 | → C2, → C3 |
| C2-H | ~3.0 | ~50 | → C1, → C3, → N-CH₂, → N-CH₃ |
| C3-H ₂OH | ~3.6 | ~65 | → C2, → C1 |
Note: Predicted values are based on the analysis of similar polyol and amino alcohol structures.
Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₄H₁₁NO₂.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) can be used. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of a hydroxymethyl group (-CH₂OH), a water molecule (H₂O), or cleavage of the C-C or C-N bonds.
Isotopic labeling studies, for instance, using deuterium (B1214612) to replace labile protons on the hydroxyl and amino groups, can help in identifying and confirming the fragmentation pathways.
Table 2: Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value | Plausible Fragment Ion | Description |
|---|---|---|
| 105 | [C₄H₁₁NO₂]⁺ | Molecular Ion |
| 88 | [C₄H₁₀NO]⁺ | Loss of a hydroxyl radical |
| 74 | [C₃H₈NO]⁺ | Cleavage of a C-C bond with loss of CH₂OH |
| 58 | [C₂H₆NO]⁺ | Cleavage adjacent to the nitrogen atom |
| 44 | [C₂H₆N]⁺ | Iminium ion from cleavage of the C-N bond |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These two techniques are complementary. thermofisher.com
FT-IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, indicative of hydrogen bonding. C-H stretching vibrations would appear around 2950-2850 cm⁻¹. The C-O stretching vibrations of the primary alcohol groups would be observed in the 1050-1000 cm⁻¹ region, and the C-N stretching vibration would be found in the 1250-1020 cm⁻¹ range.
Raman spectroscopy, which is more sensitive to non-polar bonds, would provide complementary information. The C-C backbone vibrations would be more prominent in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. thermofisher.comnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| O-H / N-H | Stretching | 3400-3200 (broad) | 3400-3200 |
| C-H (sp³) | Stretching | 2950-2850 | 2950-2850 |
| N-H | Bending | 1650-1580 | Weak |
| C-O | Stretching | 1050-1000 | Weak |
| C-N | Stretching | 1250-1020 | 1250-1020 |
Crystallographic Analysis for Solid-State Characterization of this compound
Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms and molecules in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.net For a chiral molecule like this compound, this technique can be used to determine its absolute configuration (R or S) if a suitable crystal is grown, often through the use of a chiral co-crystallizing agent or by resolving the enantiomers beforehand.
The analysis provides accurate bond lengths, bond angles, and torsion angles. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds. In the case of this compound, an extensive network of hydrogen bonds involving the hydroxyl and amino groups is expected to dominate the crystal packing, influencing its physical properties like melting point and solubility.
Table 4: Illustrative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |
| Z | The number of molecules per unit cell |
Note: Specific values can only be obtained from experimental analysis of a single crystal.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. rigaku.com Different polymorphs of a substance can have different physical properties, which is of high importance in various applications.
The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the PXRD pattern of a bulk sample of this compound to reference patterns (which could be calculated from single crystal data), one can identify the polymorphic form present. rigaku.com PXRD is also used to assess the crystallinity of a sample and to detect the presence of any amorphous content or crystalline impurities. Studies at various temperatures can also reveal phase transitions between different polymorphic forms. researchgate.net
Table 5: Hypothetical Powder X-ray Diffraction Peak Data for Two Polymorphs of this compound
| 2θ Angle (°) (Form A) | Relative Intensity (%) (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (%) (Form B) |
|---|---|---|---|
| 10.2 | 80 | 11.5 | 100 |
| 15.8 | 100 | 16.3 | 75 |
| 20.5 | 65 | 21.0 | 90 |
| 22.1 | 40 | 23.8 | 50 |
Note: This data is hypothetical and serves to illustrate how PXRD patterns can differentiate between polymorphs.
Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis
The analysis of this compound and its derivatives necessitates high-resolution separation techniques to ensure purity, identify by-products, and quantify components in complex matrices. Chromatographic and electrophoretic methods are paramount in achieving these analytical goals. Due to the compound's structure, which includes a secondary amine and two hydroxyl groups, it is polar and may require derivatization to enhance its volatility for gas chromatography or to improve its detection in liquid chromatography.
Advanced Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC-MS is challenging due to its low volatility and the potential for thermal degradation in the injector or column. Therefore, derivatization is a critical prerequisite to convert the polar -NH and -OH groups into less polar, more volatile moieties.
Derivatization Strategies:
Common derivatization approaches for amino alcohols include silylation, acylation, or a combination thereof.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility and thermal stability of the analyte.
Acylation: Acylating reagents, for instance, trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), react with the amine and hydroxyl groups to form stable, volatile fluoroacyl derivatives. These derivatives are also highly electronegative, which enhances their sensitivity in electron capture detection (ECD) or negative chemical ionization mass spectrometry.
GC-MS Operational Parameters:
A typical GC-MS method for the analysis of a derivatized this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode to generate a reproducible fragmentation pattern for structural elucidation and library matching.
Hypothetical GC-MS Analysis Data:
The following table illustrates a hypothetical set of GC-MS parameters and expected results for the analysis of a di-TMS derivative of this compound.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Hypothetical Retention Time | ~12.5 minutes |
| Expected Key Mass Fragments (m/z) | [M-15]+, [M-89]+, 73 (base peak for TMS) |
This table is for illustrative purposes and actual values may vary based on the specific instrumentation and derivatization agent used.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound, often without the need for derivatization. The choice of stationary phase and detector is critical for achieving optimal separation and sensitivity.
Chromatographic Modes:
Reversed-Phase (RP) HPLC: While the compound is polar, it can be retained on a C18 or C8 column using a highly aqueous mobile phase, potentially with an ion-pairing reagent to enhance retention and peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. In this mode, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. As the aqueous content increases, the analyte is eluted.
Ion-Exchange Chromatography (IEC): Given the presence of the secondary amine, which will be protonated at acidic pH, cation-exchange chromatography can be a highly effective separation mechanism.
Specialized Detectors:
Since this compound lacks a significant chromophore, standard UV-Vis detection at low wavelengths (e.g., <210 nm) may offer limited sensitivity and be prone to interference. More specialized detectors are often preferred:
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for non-volatile compounds and provides a response proportional to the mass of the analyte.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity and a consistent response for non-volatile and semi-volatile analytes.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound, typically forming a protonated molecule [M+H]+ in positive ion mode.
Illustrative HPLC-MS Research Findings:
While specific research on this compound is limited, studies on similar amino diols, such as 1,3-propanediol (B51772), demonstrate the utility of HPLC. For instance, the separation and purification of 1,3-propanediol from fermentation broths have been successfully achieved using HPLC with a refractive index detector (RID). nih.govnih.gov For the title compound, a more sensitive detector like MS would be necessary for trace analysis.
| Parameter | Illustrative Condition |
| HPLC Column | HILIC (e.g., Amide or Diol phase), 150 x 2.1 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate (B1220265) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Detector | ESI-MS (Positive Ion Mode) |
| Expected [M+H]+ | m/z 120.09 |
This table presents a hypothetical set of conditions for illustrative purposes.
Capillary Electrophoresis for Charged Species
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Since this compound contains a basic nitrogen atom, it can be readily protonated in an acidic buffer, making it an ideal candidate for CE analysis.
Principles of Separation:
Advantages for this compound Analysis:
High Efficiency: CE can generate a very large number of theoretical plates, leading to sharp peaks and excellent resolution.
Small Sample Volume: Only nanoliter volumes of the sample are required for injection.
Aqueous-Based Separations: The analysis is performed in an aqueous environment, which is ideal for this polar compound.
Detection in CE:
As with HPLC, detection can be a challenge.
Indirect UV Detection: If the BGE contains a UV-absorbing compound, the analyte will displace this compound as it passes the detector, resulting in a negative peak.
Derivatization: Pre- or post-capillary derivatization with a fluorescent tag can significantly enhance sensitivity.
CE-MS: Interfacing CE with a mass spectrometer provides the ultimate in sensitivity and specificity, allowing for the confident identification of the target compound and its impurities.
Research Context:
The analysis of various amino compounds by CE has been extensively reported. The technique is a powerful tool for separating structurally similar amines and amino acids. The inherent charge of the protonated form of this compound makes it a prime candidate for this high-resolution technique. However, interference from the sample matrix can impact separation efficiency. nih.gov
Representative CE Separation Parameters:
| Parameter | Typical Value |
| Capillary | Fused silica, 50 µm ID, 50 cm total length |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Injection Mode | Hydrodynamic (pressure) |
| Detection | Indirect UV at 214 nm or CE-MS |
This table provides representative parameters for a CE method.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound. Information available for structurally similar compounds, such as 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (Tris) and 2-methyl-1,3-propanediol (B1210203), indicates that molecules of this class have applications in coordination chemistry and polymer synthesis. However, extrapolating these findings to this compound without direct evidence would be scientifically unsound.
Due to the lack of specific data for this compound in the areas of complex organic synthesis and materials science as per the requested outline, the generation of the article cannot be fulfilled at this time. Further experimental research and publication in peer-reviewed journals would be required to provide the necessary information for such a detailed review.
Applications of 2 Methylamino Methyl Propane 1,3 Diol in Chemical Sciences Excluding Biological/clinical
Use in Analytical Chemistry and Separation Science
An extensive review of scientific literature and patent databases reveals a notable absence of specific, documented applications for 2-[(methylamino)methyl]propane-1,3-diol in the fields of analytical chemistry and separation science. As of now, there are no published research findings detailing its use as a stationary phase, a component of a stationary phase, or as a derivatizing agent for analytical purposes.
The chemical structure of this compound possesses functional groups—a secondary amine and two primary hydroxyl groups—that theoretically suggest potential for such applications. For instance, amino diols can be utilized in the development of chiral stationary phases for the separation of enantiomers or as hydrophilic modifiers in chromatography. researchgate.netacs.org The amine group could also serve as a reactive site for derivatization to enhance the detectability of other molecules. nih.gov
However, without specific studies on this compound, any discussion of its role in these areas remains purely hypothetical. There is evidence of related compounds, such as 3-methylamino-1,2-propanediol, being analyzed by gas chromatography, sometimes requiring derivatization due to high boiling points and viscosity, which indicates the analytical challenges similar compounds present. google.compatsnap.com Nevertheless, this does not constitute evidence of this compound itself being used as an agent in analytical methods.
Given the lack of available data, no detailed research findings or data tables on the application of this specific compound in analytical chemistry and separation science can be presented.
Environmental and Industrial Chemical Aspects of 2 Methylamino Methyl Propane 1,3 Diol Research Excluding Ecotoxicity
Degradation Pathways and Environmental Fate in Controlled Chemical Systems
Detailed experimental data on the environmental degradation of 2-[(methylamino)methyl]propane-1,3-diol is not widely available. However, based on its chemical structure—an amino-substituted diol—and information from similar compounds, several degradation pathways can be postulated.
Abiotic Degradation: The compound's high polarity, suggested by its functional groups (two hydroxyls and a secondary amine), implies high water solubility. This property indicates that if released into the environment, it would likely be mobile in aqueous systems. fishersci.com In controlled chemical systems, its stability would be affected by factors such as pH and the presence of oxidizing agents.
Biotic Degradation: In biological systems or wastewater treatment facilities, microbial degradation is expected to be a primary pathway. Drawing parallels from related compounds like 2-methyl-1,3-propanediol (B1210203) and other aminodiols, biodegradation would likely proceed via oxidation. mdpi.com Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases could sequentially oxidize the primary alcohol groups to aldehydes and then to carboxylic acids. This is a common metabolic route for diols. The methylamino group may also be subject to enzymatic modification.
Thermal Degradation: In the event of thermal decomposition, such as during incineration, the molecule is expected to break down into smaller, more stable compounds. Based on its elemental composition (C4H11NO2), the primary products of complete combustion would be carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). fishersci.com Incomplete combustion could also generate carbon monoxide (CO).
Table 1: Postulated Degradation Pathways and Products
| Degradation Type | Potential Pathway | Anticipated Products | Reference Compounds/Principles |
|---|---|---|---|
| Biotic (Microbial) | Oxidation of primary alcohol groups | 3-hydroxy-2-[(methylamino)methyl]propanoic acid; 2-[(methylamino)methyl]malonic acid | Biotransformation of diols rsc.org |
| Thermal | Combustion/Pyrolysis | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Water | General principles of combustion, SDS for similar compounds fishersci.com |
| Environmental Fate | Dispersion in water | High mobility in soil and aquatic environments | High water solubility of polar molecules fishersci.com |
Industrial Synthesis Scalability and Process Optimization
The industrial-scale synthesis of this compound is not widely documented in public literature, but a feasible route can be constructed based on established organic chemistry reactions. A probable synthetic pathway starts from 2-(aminomethyl)propane-1,3-diol (B3143514). nih.gov
A key step would be the selective N-methylation of 2-(aminomethyl)propane-1,3-diol. A common industrial method for this transformation is reductive amination . This process would likely involve reacting the primary amine with formaldehyde (B43269) in the presence of a reducing agent and a catalyst. To achieve high selectivity and yield on a large scale, process optimization is critical. This involves controlling parameters such as temperature, pressure, reaction time, and the molar ratio of reactants. The choice of catalyst (e.g., palladium on carbon, nickel) and reducing agent (e.g., hydrogen gas, formic acid) would significantly impact process efficiency and cost.
Patents for structurally related amino diols, such as Fingolimod, describe processes that are commercially feasible for large-scale synthesis, suggesting that the production of similar aminodiols is industrially viable. google.com The purification of the final product, likely a viscous oil, would probably be achieved through vacuum distillation to remove impurities and unreacted starting materials. sigmaaldrich.com
Table 2: Hypothetical Industrial Synthesis and Optimization Parameters
| Synthesis Step | Reaction Type | Key Reactants | Optimization Considerations |
|---|---|---|---|
| 1 | N-Methylation | 2-(aminomethyl)propane-1,3-diol, Formaldehyde | Catalyst selection, control of temperature and pressure, molar ratios |
| 2 | Reduction | Intermediate imine/aminal | Choice of reducing agent (e.g., H2, formic acid), catalyst activity and lifetime |
| 3 | Purification | Crude product mixture | Vacuum distillation conditions, solvent selection for extraction/crystallization |
Recycling and Waste Management in Chemical Production
The production of this compound would generate several waste streams that require careful management. A sustainable industrial process would incorporate strategies for recycling and waste minimization.
Solvent Recycling: Solvents used during the synthesis and purification steps are prime candidates for recycling. Distillation and other recovery techniques can be employed to purify and reuse solvents, reducing both costs and environmental impact.
Catalyst Recovery: If a heterogeneous catalyst (e.g., a precious metal on a solid support) is used, it would typically be recovered from the reaction mixture by filtration at the end of the process. The recovered catalyst can often be regenerated and reused for multiple production cycles.
Waste Stream Treatment: Aqueous waste streams may contain unreacted starting materials, by-products, and salts. These streams would require treatment before discharge. The specific treatment would depend on the composition, but could include pH neutralization, biological treatment to degrade organic components, or other chemical treatment methods. Any discarded chemical must be evaluated to determine if it qualifies as hazardous waste, following local, regional, and national regulations. fishersci.com
Sustainable Production Methodologies for this compound
Developing sustainable or "green" production methods for chemicals is a growing area of focus. For this compound, this could involve utilizing renewable feedstocks and biocatalysis.
Biocatalysis: Another avenue for sustainable production is the use of enzymes or whole-cell biocatalysts to perform specific chemical transformations. For instance, research on related molecules has shown that organisms like Gluconobacter oxydans can perform selective oxidation of diols. rsc.org It is conceivable that engineered enzymes, such as transaminases or reductive aminases, could be developed to carry out the amination and methylation steps with high specificity under mild, environmentally friendly conditions (aqueous solution, ambient temperature and pressure). This would reduce energy consumption and the need for harsh chemical reagents.
Table 3: Comparison of Conventional vs. Potential Sustainable Synthesis Routes
| Aspect | Conventional Petrochemical Route | Potential Sustainable Route |
|---|---|---|
| Starting Materials | Petroleum-derived precursors (e.g., acrolein, ethylene (B1197577) oxide) | Renewable feedstocks (e.g., bio-glycerol) acs.orgindianchemicalnews.com |
| Key Transformations | High-temperature/pressure chemical catalysis | Biocatalysis (fermentation, enzymatic reactions) at mild conditions rsc.org |
| Solvents | Often organic solvents | Potentially aqueous media |
| Environmental Impact | Higher energy consumption, reliance on fossil fuels | Lower carbon footprint, use of renewable resources, potentially less hazardous waste |
Q & A
Basic: What are the established synthetic routes for 2-[(methylamino)methyl]propane-1,3-diol, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common method involves reacting 2-amino-2-methyl-1,3-propanediol with formaldehyde and methylamine under controlled pH (8–10) and temperature (40–60°C). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt for stabilization . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts: Palladium or nickel catalysts improve yields in hydrogenation steps.
- Purification: Column chromatography or recrystallization ensures >95% purity.
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies the methylamino group (δ 2.2–2.5 ppm for –NCH₃) and diol protons (δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS): Confirms molecular weight (C₅H₁₃NO₂: 131.09 g/mol) and fragmentation patterns.
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity .
Basic: How are in vitro assays designed to evaluate its neuroprotective or antimicrobial activity?
Answer:
- Neuroprotection: Primary neuron cultures exposed to oxidative stress (H₂O₂ or rotenone) are treated with the compound (1–100 µM). Cell viability is measured via MTT assay, and antioxidant enzyme levels (SOD, catalase) are quantified .
- Antimicrobial activity: Broth microdilution assays determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for solvent effects .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Answer:
Contradictions often arise from structural analogs or purity variations. Strategies include:
- Structural verification: X-ray crystallography or 2D NMR to confirm the absence of impurities (e.g., residual methylamine) .
- Standardized assays: Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroprotection) and protocols.
- Comparative SAR: Test analogs (e.g., 2-[(dimethylamino)methyl]propane-1,3-diol) to isolate the methylamino group’s role in activity .
Advanced: What strategies improve the compound’s stability in aqueous formulations for pharmacological studies?
Answer:
- pH control: Buffered solutions (pH 5–6) prevent degradation of the amine group.
- Lyophilization: Freeze-drying the hydrochloride salt enhances long-term stability.
- Excipients: Cyclodextrins (e.g., β-cyclodextrin) form inclusion complexes to reduce hydrolysis .
Advanced: How can synthesis be scaled while maintaining enantiomeric purity for chiral derivatives?
Answer:
- Chiral catalysts: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Crystallization-induced resolution: Separate diastereomers via selective crystallization in ethanol/water mixtures.
- Process analytics: Monitor enantiomeric excess (ee) using chiral HPLC with amylose-based columns .
Advanced: What computational methods predict binding affinities to biological targets (e.g., neurotransmitter receptors)?
Answer:
- Molecular docking: Software like AutoDock Vina screens against targets (e.g., NMDA receptors) using the compound’s 3D structure (PDB: 6W4H).
- MD simulations: GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with GluN2A subunits .
Advanced: How do structural modifications influence pharmacokinetics (e.g., blood-brain barrier penetration)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
